molecular formula C8H12O2 B039184 Methyl 3-methylcyclopentene-1-carboxylate CAS No. 114614-92-5

Methyl 3-methylcyclopentene-1-carboxylate

Cat. No. B039184
M. Wt: 140.18 g/mol
InChI Key: MGQAYMJJBRADGQ-UHFFFAOYSA-N
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Patent
US06534542B2

Procedure details

The intermediate 3-methyl-cyclopent-1-enecarboxylic acid methyl ester was prepared as described below: n-BuLi (40.00 mL, 2.5 M in hexane, 100.00 mmol) was added to diisopropylamine (15.00 mL) in THF at 0° C. After 10 minutes, commercially available methyl 2-oxocyclopentanecarboxylate was added. The reaction mixture was stirred at 0° C. for another 10 minutes, then methyl iodide was added. The resulting reaction mixture was allowed to warm to room temperature over 20 minutes, then quenched with 2N HCl (50 mL). The mixture was extracted with ether, and the combined ether layers were washed with brine, then dried over magnesium sulfate and concentrated. 5.43 g of the methylated ester was dissolved in ethylene glycol dimethyl ether (DME) and cooled to −78° C., then Li(TMS)2N (42.00 mL, 1.0 M in THF, 42.00 mmol) was added. After 60 minutes, the reaction mixture was transferred to Cp2ZrHCl in DME at 0° C. Stirring was continued for another 60 minutes and then the reaction mixture was concentrated. Chromatography (5% EtOAc/hex) gave 1.40 g (29%) of 3-methyl-cyclopent-1-enecarboxylic acid methyl ester. This ester was converted to the final thiourea in accordance with General Procedure G. The intermediates 3-methyl-cyclopent-1-enecarboxylic acid methyl ester and 1-azidomethyl-3-methyl-cyclopentene were isolated and characterized as follows:
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Li(TMS)2N
Quantity
42 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(N[CH:10]([CH3:12])[CH3:11])(C)C.O=[C:14]1CC[CH2:16][CH:15]1[C:19]([O:21][CH3:22])=[O:20].CI>C1COCC1.COCCOC>[CH3:22][O:21][C:19]([C:15]1[CH2:16][CH2:12][CH:10]([CH3:11])[CH:14]=1)=[O:20]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Li(TMS)2N
Quantity
42 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The intermediate 3-methyl-cyclopent-1-enecarboxylic acid methyl ester was prepared
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with 2N HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the combined ether layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
5.43 g of the methylated ester was dissolved in ethylene glycol dimethyl ether (DME)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
WAIT
Type
WAIT
Details
After 60 minutes
Duration
60 min
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for another 60 minutes
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C1=CC(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.